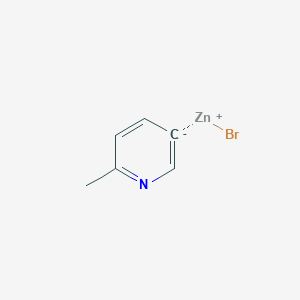

2-Methyl-5-pyridylzinc bromide

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

bromozinc(1+);6-methyl-3H-pyridin-3-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBICBJSOUPKLP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=[C-]C=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Chemical and Physical Properties of 2-Methyl-5-Pyridylzinc Bromide in Advanced Cross-Coupling

Executive Summary

Azine-containing biaryls are ubiquitous scaffolds in pharmaceutical chemistry and drug discovery[1]. Historically, the introduction of pyridine rings via cross-coupling presented significant challenges—often termed the "pyridyl problem"—due to the instability of pyridyl nucleophiles and their propensity to poison transition metal catalysts[1]. 2-Methyl-5-pyridylzinc bromide has emerged as a highly stable, highly reactive organozinc reagent that circumvents these issues, enabling the efficient synthesis of functionalized heterobiaryls through Negishi cross-coupling[2]. This whitepaper details the physicochemical properties, mechanistic behavior, and validated experimental protocols for utilizing this reagent in drug development workflows.

Core Chemical and Physical Properties

Understanding the fundamental properties of 2-methyl-5-pyridylzinc bromide is critical for maintaining its integrity during storage and reaction execution. The reagent is predominantly utilized as a 0.50 M solution in anhydrous tetrahydrofuran (THF)[3]. THF acts not merely as a solvent, but as a coordinating ligand that stabilizes the zinc center, preventing aggregation and preserving the reagent's nucleophilicity.

| Property | Specification |

| Compound Name | 2-Methyl-5-pyridylzinc bromide |

| Synonym | Bromo(6-methyl-3-pyridinyl)zinc |

| CAS Number | 1227833-82-0[3] |

| Linear Formula | C₆H₆NBrZn[3] |

| Molecular Weight | 237.41 g/mol [3] |

| Physical Form | Solution (0.50 M in THF)[3] |

| Storage Temperature | Refrigerator (2–8 °C) under inert atmosphere[3] |

| Hazard Statements | H225 (Highly flammable), H314 (Causes severe skin burns), H335 (May cause respiratory irritation)[3] |

Mechanistic Role in Negishi Cross-Coupling

The Negishi cross-coupling of 2-methyl-5-pyridylzinc bromide with aryl or heteroaryl halides relies on a palladium-catalyzed cycle. The causality behind the reaction's efficiency lies in the precise management of the transmetalation step.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile.

-

Transmetalation: The pyridyl group is transferred from the zinc complex to the Pd(II) intermediate. Shelf-life studies confirm that pyridylzinc bromides possess excellent stability, ensuring a high effective concentration of the transmetalating species[1].

-

Reductive Elimination: The newly formed C-C bond is expelled, yielding the biaryl product and regenerating the Pd(0) catalyst.

Negishi cross-coupling catalytic cycle highlighting the transmetalation of the pyridylzinc reagent.

Ligand Causality: Bidentate ligands historically fail for heterocyclic Negishi couplings due to the formation of stable, unreactive palladium-heteroatom complexes[4]. To prevent catalyst deactivation by the pyridine nitrogen, electron-rich, sterically demanding Buchwald-type ligands (e.g., X-Phos or RuPhos) are required[4]. These ligands accelerate oxidative addition and enforce a steric environment that disfavors off-cycle coordination.

Stability, Handling, and Storage Protocols

Contrary to early assumptions regarding the fragility of organozinc reagents, 2-methyl-5-pyridylzinc bromide exhibits robust stability when stored correctly[1].

-

Atmospheric Control: The reagent must be handled under an argon or nitrogen atmosphere. Exposure to atmospheric moisture leads to rapid protonation of the carbon-zinc bond, yielding 2-methylpyridine and zinc hydroxide.

-

Temperature Control: Storage in a refrigerator (2–8 °C) is mandatory to prevent thermal degradation over extended periods[3].

Experimental Workflow: Negishi Cross-Coupling Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The mandatory inclusion of an internal standard ensures that reaction progress is quantitatively tracked, eliminating the ambiguity of qualitative TLC analysis[4].

Step-by-Step Methodology:

-

Preparation of the Catalytic System: Flame-dry a Schlenk flask and purge with argon. Add the aryl chloride or bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), X-Phos (8 mol%), and biphenyl (0.1 equiv) as an internal HPLC standard[4].

-

Solvent Addition: Inject anhydrous THF to achieve a substrate concentration of 0.3–0.4 M[4]. Stir at room temperature for 5 minutes to allow the active catalyst complex to form.

-

Organozinc Addition: Using a dry syringe, slowly add 2-methyl-5-pyridylzinc bromide (0.50 M in THF, 1.5 equiv) dropwise[4]. The slight excess compensates for any trace moisture in the system.

-

Heating and Monitoring: Heat the reaction mixture to 65 °C. Withdraw 10 µL aliquots hourly, quench with methanol, and analyze via HPLC. The internal standard allows for precise calculation of conversion rates[4].

-

Quenching and Workup: Once HPLC indicates >95% conversion, cool the flask to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to isolate the target biaryl.

Step-by-step experimental workflow for the Negishi coupling of 2-methyl-5-pyridylzinc bromide.

Strategic Applications in Drug Development

The ability to directly couple a 2-methyl-5-pyridyl moiety onto complex molecular architectures is highly valued in medicinal chemistry. Organozinc reagents in the Negishi reaction are highly chemoselective and compatible with a variety of functional groups[5]. The acidic hydrogens of certain amides, alcohols, and phenols often do not require protecting groups, and sensitive moieties like nitriles and esters are well-tolerated under the mild reaction conditions[5]. This broad functional group tolerance allows drug development professionals to perform late-stage functionalization on advanced pharmaceutical intermediates, streamlining synthetic routes and improving overall yields[2].

References

-

Willis, M. C., et al. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." ResearchGate. URL:[Link]

-

"A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

-

"Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis." PubMed Central (PMC). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methyl-5-pyridylzinc bromide, 0.50 M in THF | 1227833-82-0 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of 2-Methyl-5-Pyridylzinc Bromide

Abstract

This technical guide provides a comprehensive overview of 2-methyl-5-pyridylzinc bromide, a critical organozinc reagent in modern synthetic chemistry. We delve into the rationale for its use over traditional organoboron compounds, detailing a robust protocol for its synthesis from 5-bromo-2-methylpyridine. The core of this document is an in-depth analysis of its characterization, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We present and interpret the ¹H and ¹³C NMR chemical shifts, explaining the electronic effects of the zinc moiety on the pyridine scaffold. This guide is intended for researchers, chemists, and drug development professionals who utilize cross-coupling methodologies and require a deep, practical understanding of this versatile reagent.

Introduction: The Ascendancy of Pyridylzinc Reagents in Cross-Coupling

The pyridine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Consequently, the development of efficient and reliable methods for its incorporation into complex molecules is of paramount importance. While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, its application with 2-pyridyl boronates is often hampered by issues of reagent instability and protodeboronation.[2][3][4]

In contrast, 2-pyridylzinc reagents have emerged as superior nucleophiles in Negishi cross-coupling reactions.[1][2] They exhibit excellent reactivity, often at room temperature, and possess broad functional group tolerance, accommodating sensitive groups like ketones, esters, and free N-H moieties.[2][4] The development of solid, moderately air-stable pyridylzinc reagents has further enhanced their utility, combining the operational simplicity of boronates with the proven reliability of organozinc halides.[2][5] This guide focuses specifically on 2-methyl-5-pyridylzinc bromide, a valuable building block for introducing the 2-methyl-5-pyridyl group in drug discovery and materials science.[6]

Synthesis and Handling of 2-Methyl-5-Pyridylzinc Bromide

The preparation of pyridylzinc halides is typically achieved through the direct oxidative addition of activated zinc to the corresponding pyridyl halide. The success of this synthesis hinges on the activation of the zinc and the rigorous exclusion of atmospheric moisture and oxygen, as organozinc reagents are sensitive to both.

Experimental Protocol: Synthesis from 5-Bromo-2-methylpyridine

This protocol describes the in situ preparation of 2-methyl-5-pyridylzinc bromide in a tetrahydrofuran (THF) solution, which is the common commercial form.

Materials:

-

5-Bromo-2-methylpyridine (C₆H₆BrN, CAS: 3430-13-5)[7]

-

Zinc dust (<10 micron, activated)

-

1,2-Dibromoethane

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (a few crystals for initiation)

Procedure:

-

Zinc Activation: In a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add zinc dust (1.5 equivalents). Add anhydrous THF to cover the zinc. To this suspension, add 1,2-dibromoethane (0.1 equivalents) and gently heat the mixture to 60°C for 30 minutes. The evolution of ethylene gas indicates successful activation. Cool the mixture to room temperature.

-

Reagent Formation: Dissolve 5-bromo-2-methylpyridine (1.0 equivalent) in anhydrous THF in a separate flame-dried flask. Add a crystal of iodine to the activated zinc slurry.

-

Slowly add the solution of 5-bromo-2-methylpyridine to the activated zinc suspension via a cannula or dropping funnel. An exothermic reaction should be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is typically indicated by the consumption of the zinc dust and a change in the solution's appearance.

-

Allow the remaining zinc dust to settle. The resulting supernatant is the solution of 2-methyl-5-pyridylzinc bromide, which can be used directly in subsequent reactions.

Causality and Trustworthiness:

-

Why Zinc Activation? Commercial zinc dust has a passivating layer of zinc oxide on its surface that inhibits oxidative addition. Treatment with 1,2-dibromoethane chemically etches this layer, exposing a fresh, reactive zinc surface.

-

Why Anhydrous Conditions? Organozinc reagents are strong bases and will be rapidly protonated and quenched by water. Using flame-dried glassware and anhydrous solvents under an inert atmosphere (argon or nitrogen) is critical for achieving a high yield of the active reagent.

-

Self-Validation: The concentration of the active organozinc reagent should be determined before use. This is commonly done by iodine titration, where a sample of the solution is reacted with a standardized solution of iodine until a persistent color is observed.[2][4] This step ensures reproducibility in subsequent coupling reactions.

Synthesis Workflow Diagram

Caption: Structure of 2-methyl-5-pyridylzinc bromide with key proton assignments.

Conclusion

2-Methyl-5-pyridylzinc bromide stands as a highly effective and reliable reagent for the introduction of the 2-methyl-5-pyridyl moiety in complex molecule synthesis. Its superior performance in Negishi cross-coupling reactions, compared to analogous boronic acids, makes it an indispensable tool for medicinal and materials chemists. A thorough understanding of its synthesis and spectroscopic characterization is essential for its successful application. The diagnostic downfield shifts observed in both ¹H and particularly ¹³C NMR spectra, especially at the ipso-carbon (C-5), provide an unambiguous method for confirming reagent formation and purity. By following robust synthetic protocols and validating reagent concentration, researchers can confidently leverage the enhanced reactivity and functional group tolerance of this powerful organozinc nucleophile.

References

-

Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine. [8]5. ResearchGate. (2012). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. [Link]

-

ACS Publications. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

- 6. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

Navigating the Synthesis and Safety of 2-Methyl-5-Pyridylzinc Bromide: A Technical Guide for Researchers

Introduction: The Utility and Challenges of Organozinc Reagents

Organozinc compounds are a cornerstone of modern organic synthesis, prized for their versatility in forming carbon-carbon bonds with a high degree of functional group tolerance compared to their more reactive organolithium or Grignard counterparts. Among these, 2-methyl-5-pyridylzinc bromide has emerged as a valuable building block in medicinal chemistry and materials science, enabling the introduction of the 2-methylpyridine-5-yl moiety in complex molecules. However, the practical application of this and other organozinc reagents necessitates a thorough understanding of their inherent reactivity and potential hazards. This guide provides a comprehensive overview of the toxicity, safe handling, and emergency procedures for 2-methyl-5-pyridylzinc bromide, designed to empower researchers in drug development and other scientific fields with the knowledge to utilize this reagent safely and effectively.

Toxicological Profile and Hazard Analysis

GHS Hazard Classification

2-Methyl-5-pyridylzinc bromide is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H225: Highly flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

H351: Suspected of causing cancer.

The signal word for this compound is "Danger".

Analysis of Component Hazards

The toxicological profile of 2-methyl-5-pyridylzinc bromide can be further understood by considering its constituent parts: the 2-methylpyridine group, the zinc atom, and the bromide ion.

-

Pyridine and its Derivatives: Pyridine and related compounds can be irritating to the skin, eyes, and respiratory tract.[1][2] Chronic exposure may lead to liver, kidney, and central nervous system effects[1]. Some pyridine derivatives are also considered potential carcinogens.

-

Organozinc Compounds: Generally, organozinc compounds are considered less toxic than other common organometallics. Their primary hazard often stems from their reactivity, particularly their flammability and violent reaction with water[3].

-

Bromide: While the bromide ion itself is a component of many safe compounds, high concentrations of bromide can have toxic effects on the central nervous system.

It is crucial to handle 2-methyl-5-pyridylzinc bromide with the assumption that it carries the combined hazards of its components, with the added risk of being a reactive organometallic compound.

Safe Handling and Storage

The air- and moisture-sensitive nature of 2-methyl-5-pyridylzinc bromide dictates the necessity of specialized handling techniques to prevent decomposition and ensure the safety of the researcher.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of 2-methyl-5-pyridylzinc bromide should be conducted in a well-ventilated fume hood or a glovebox with an inert atmosphere (e.g., nitrogen or argon). The following PPE is mandatory:

| PPE Category | Specification | Rationale |

| Eye Protection | Safety goggles and a face shield | Protects against splashes of the corrosive reagent. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact and potential burns. |

| Body Protection | Flame-retardant lab coat | Protects against splashes and potential fire hazards. |

| Respiratory Protection | Use in a fume hood or glovebox is the primary control. A respirator may be required for emergency situations. | Prevents inhalation of harmful vapors. |

Workflow for Handling Air-Sensitive Reagents

The following diagram outlines the general workflow for safely handling 2-methyl-5-pyridylzinc bromide using Schlenk techniques.

Caption: A stepwise workflow for the safe handling of air-sensitive reagents like 2-methyl-5-pyridylzinc bromide.

Storage

2-Methyl-5-pyridylzinc bromide should be stored in a tightly sealed container, under an inert atmosphere, and in a refrigerator. It should be kept away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.

Emergency Procedures

In the event of an accidental release or exposure, a rapid and informed response is critical.

Spill Response

The appropriate response to a spill of 2-methyl-5-pyridylzinc bromide depends on the size and location of the spill.

Sources

shelf life and degradation pathways of 2-methyl-5-pyridylzinc bromide

An In-Depth Technical Guide to the Shelf Life and Degradation Pathways of 2-Methyl-5-Pyridylzinc Bromide

Abstract

2-Methyl-5-pyridylzinc bromide is a pivotal organozinc reagent, extensively utilized in palladium-catalyzed Negishi cross-coupling reactions to forge critical carbon-carbon bonds in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its efficacy, however, is intrinsically tied to its chemical stability. This guide provides a comprehensive examination of the factors governing the shelf life of 2-methyl-5-pyridylzinc bromide, detailing its primary degradation pathways. We will explore the mechanistic underpinnings of its decomposition, methods for stability assessment, and field-proven protocols for handling and storage to ensure optimal reactivity and reproducibility in synthetic applications.

Introduction: The Duality of Reactivity and Stability

Organozinc halides (R-Zn-X) occupy a valuable niche in organic synthesis. They offer a favorable balance of nucleophilicity and functional group tolerance, rendering them less reactive and more selective than their Grignard or organolithium counterparts.[1][2] 2-Methyl-5-pyridylzinc bromide, in particular, serves as a key building block for introducing the 2-methyl-5-pyridyl moiety, a common scaffold in pharmacologically active compounds.

However, the polar covalent nature of the carbon-zinc bond, which is the source of its synthetic utility, also makes the reagent susceptible to degradation.[3] An understanding of its stability is not merely academic; it is a prerequisite for achieving consistent, high-yielding, and scalable synthetic outcomes. This guide is designed for researchers and drug development professionals who rely on the predictable performance of this reagent.

Core Degradation Pathways

The decomposition of 2-methyl-5-pyridylzinc bromide is primarily driven by its sensitivity to common atmospheric components and its inherent chemical equilibria in solution. These pathways can operate concurrently, diminishing the concentration of the active reagent over time.

Hydrolysis: The Protic Threat

The most immediate and significant degradation pathway is hydrolysis. The carbon atom bound to zinc possesses considerable carbanionic character, making it a strong base. Exposure to protic sources, most commonly trace moisture in solvents or the atmosphere, leads to rapid protonation.

Mechanism: (2-Me-5-Py)ZnBr + H₂O → 2-Methylpyridine + HOZnBr

This reaction is essentially irreversible and results in the complete loss of the organometallic nucleophile, replacing it with the corresponding protio-demetalated arene (2-methylpyridine) and a zinc hydroxy-halide species. This underscores the critical need for strictly anhydrous conditions during handling and storage.[4]

Oxidation: The Aerobic Challenge

Exposure to molecular oxygen (O₂) presents another major degradation route. While organozinc halides are generally less pyrophoric than their dialkylzinc cousins, they are still highly air-sensitive.[3][4] The oxidation mechanism is complex, often involving radical intermediates, and can lead to a mixture of products, including zinc alkoxides (after potential rearrangement) and coupled byproducts. The reaction is highly exothermic and can be dangerous with concentrated reagents.[3][5] Rigorous exclusion of air using inert atmosphere techniques is mandatory.

The Schlenk Equilibrium

In solution, organozinc halides exist in equilibrium with their corresponding diorganozinc and zinc dihalide species.[6] This is known as the Schlenk equilibrium.

Equilibrium: 2 (2-Me-5-Py)ZnBr ⇌ (2-Me-5-Py)₂Zn + ZnBr₂

The position of this equilibrium is influenced by the solvent and the presence of coordinating additives. The formation of the diorganozinc species, bis(2-methyl-5-pyridyl)zinc, is significant as it possesses different solubility, reactivity, and stability profiles compared to the parent organohalide. This equilibrium can affect reaction kinetics and product distribution.

Factors Influencing Shelf Life

The practical shelf life of a 2-methyl-5-pyridylzinc bromide solution is not fixed but is a function of several interdependent variables.

| Factor | Impact on Stability | Rationale & Recommendations |

| Atmosphere | Critical | Highly sensitive to air (O₂) and moisture (H₂O).[1] Recommendation: Always handle under a dry, inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[4][7] |

| Temperature | High | Lower temperatures decelerate all degradation pathways. Recommendation: Store solutions at 2-8°C (refrigerator).[8] Avoid repeated freeze-thaw cycles. |

| Solvent | High | Solvent polarity and coordinating ability affect solubility and the Schlenk equilibrium. THF is a standard solvent. DMF has been shown to be detrimental to the stability of some organozinc reagents.[6] Recommendation: Use only high-purity, anhydrous, peroxide-free solvents. |

| Additives | High | Salt additives, particularly LiCl, can dramatically enhance stability.[6] LiCl forms soluble ate-complexes (e.g., R-Zn(Cl)Br⁻ Li⁺), which can prevent precipitation and may inhibit certain decomposition routes.[9][10] Some solid formulations (pivalates, dioxane adducts) show enhanced, albeit limited, air stability.[11][12] |

| Light | Moderate | While not the primary concern, photodecomposition can occur with some organometallics. Recommendation: Store in amber vials or protect from light to minimize potential photochemical degradation. |

Experimental Protocols for Stability Assessment

To ensure quantitative and reproducible use, the concentration of the active organozinc reagent must be periodically verified. A well-designed stability study is essential for establishing expiry dates under specific storage conditions.

Workflow for a Stability Study

A systematic approach is required to quantify degradation over time. This involves storing aliquots of a freshly prepared or received batch of the reagent under controlled conditions and analyzing them at defined intervals.

Protocol: Iodometric Titration for Molarity Determination

This protocol provides a reliable method for quantifying the active R-Zn-X species.[13]

Materials:

-

Anhydrous iodine (I₂)

-

Anhydrous THF

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution

-

Anhydrous diethyl ether or hexane

-

Argon or nitrogen supply

-

Oven-dried glassware

Procedure:

-

Preparation: In an oven-dried flask under an inert atmosphere, accurately weigh ~100-150 mg of iodine. Record the exact mass. Dissolve the iodine in 5-10 mL of anhydrous THF.

-

Sample Addition: Cool the iodine solution to 0 °C. Using a gas-tight syringe, slowly add a precisely known volume (e.g., 1.00 mL) of the 2-methyl-5-pyridylzinc bromide solution to the stirring iodine solution. The reaction is exothermic. Allow the mixture to warm to room temperature and stir for 15 minutes.

-

Quenching: Quench the reaction by adding 10 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexane (2 x 15 mL). Combine the organic layers.

-

Back-Titration: Titrate the combined organic layers (which contain the unreacted iodine) with the standardized sodium thiosulfate solution. As the yellow/brown color of iodine fades, add a few drops of the starch indicator solution, which will turn the solution deep blue/black. Continue titrating dropwise until the blue/black color completely disappears. Record the volume of Na₂S₂O₃ used.

-

Calculation:

-

Initial moles of I₂ = (mass of I₂) / (253.81 g/mol )

-

Moles of I₂ reacted with Na₂S₂O₃ = (Molarity of Na₂S₂O₃) x (Volume of Na₂S₂O₃ in L) / 2

-

Moles of I₂ reacted with R-Zn-Br = (Initial moles of I₂) - (Moles of I₂ reacted with Na₂S₂O₃)

-

Molarity of R-Zn-Br = (Moles of I₂ reacted with R-Zn-Br) / (Volume of R-Zn-Br solution in L)

-

Conclusion and Best Practices

The chemical integrity of 2-methyl-5-pyridylzinc bromide is paramount for its successful application in synthesis. Its shelf life is finite and critically dependent on stringent adherence to anhydrous and anaerobic handling and storage protocols. Degradation via hydrolysis and oxidation are the primary culprits in potency loss. For critical applications, especially in process development and manufacturing, the molarity of the solution should be verified by titration before use, particularly if the solution has been stored for an extended period. The use of stabilizing additives like lithium chloride in commercially available solutions is a key formulation strategy that significantly enhances shelf life. By understanding these degradation pathways and implementing the rigorous protocols described, researchers can harness the full synthetic potential of this valuable reagent.

References

- Wikipedia. (n.d.). Organozinc chemistry.

- Sigma-Aldrich. (n.d.). 2-Methyl-5-pyridylzinc bromide, 0.50 M in THF.

- BenchChem. (2025). Navigating the Stability of Ethenylbenzene Organozinc Reagents: A Technical Guide.

- Fiveable. (2025). Organozinc reagents Definition - Inorganic Chemistry II....

- Grokipedia. (n.d.). Organozinc chemistry.

- Thermo Fisher Scientific. (n.d.). Organozinc.

- Nechayev, M., et al. (2025). Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. ChemRxiv.

- Wikipedia. (2020). Organozinc compound.

- Wikipedia. (n.d.). Diethylzinc.

-

Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic Letters. Retrieved from [Link]

- Fisher Scientific. (n.d.). 2-Pyridylzinc bromide, 0.5M solution in THF, AcroSeal.

- Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters - ACS Publications.

- Huck, L., et al. (2020). Scalable Continuous Synthesis of Organozinc Reagents and Their Immediate Subsequent Coupling Reactions. ACS Publications.

- MilliporeSigma. (n.d.). 2-Pyridylzinc bromide 0.5M tetrahydrofuran.

- Hanada, E. (n.d.). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship.

- Smith, R. C., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education.

- Blum, S. A., et al. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Organozinc chemistry â Grokipedia [grokipedia.com]

- 4. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 5. Diethylzinc - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Methyl-5-pyridylzinc bromide, 0.50 M in THF | 1227833-82-0 [sigmaaldrich.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Protocol for Negishi Cross-Coupling with 2-Methyl-5-Pyridylzinc Bromide

Executive Summary & Strategic Rationale

The installation of functionalized pyridine rings is a critical transformation in modern drug discovery, as the pyridyl scaffold is a privileged pharmacophore in kinase inhibitors and GPCR modulators. Historically, the Suzuki-Miyaura coupling of pyridylboronic acids has been the default methodology; however, 2-pyridyl and 3-pyridyl boronates are notoriously plagued by reagent instability and rapid protodeboronation under basic conditions[1].

To circumvent these limitations, the Negishi cross-coupling of pyridylzinc halides has emerged as a highly robust alternative. Organozinc reagents exhibit superior nucleophilicity and room-temperature stability, enabling high-yielding couplings without the need for exogenous inorganic bases[1][2]. This application note provides a comprehensive, self-validating protocol for utilizing 2-methyl-5-pyridylzinc bromide (CAS: 1227833-82-0, also known as bromo(6-methyl-3-pyridinyl)zinc), a commercially available 0.50 M solution in THF, to synthesize complex heteroaryl architectures.

Mechanistic Causality & Catalyst Selection

The efficiency of the Negishi coupling is driven by the intermediate electronegativity of Zinc (1.65) compared to Boron (2.04). This highly polarized C-Zn bond facilitates rapid transmetalation to the Palladium(II) center, bypassing the base-activation step required in Suzuki couplings[1].

Figure 1: Mechanistic pathway of the Negishi cross-coupling catalytic cycle.

Causality in Catalyst Selection:

-

For Aryl Iodides and Activated Bromides: The relatively inexpensive Pd(PPh₃)₄ catalyst (5 mol%) is highly effective and well-tolerated[2].

-

For Unactivated Aryl Chlorides: Oxidative addition becomes the rate-limiting step. A catalytic system comprising Pd₂(dba)₃ and the bulky, electron-rich biaryl phosphine ligand XPhos is required. The steric bulk of XPhos accelerates oxidative addition into strong C-Cl bonds and drives the subsequent reductive elimination[2].

-

For Acid Chlorides: Remarkably, acid chlorides can be coupled directly with pyridylzinc bromides at room temperature to form ketones in the absence of any transition metal catalyst[3].

Reagent Handling & Self-Validating Preparation

2-Methyl-5-pyridylzinc bromide is supplied as a 0.50 M solution in anhydrous THF. Because organozinc reagents slowly degrade upon exposure to atmospheric moisture, implementing a self-validating workflow is critical.

Self-Validation Step (Active Zinc Titration): Prior to the reaction, titrate a 1.0 mL aliquot of the zinc reagent against a standardized solution of iodine in THF (containing LiCl). The exact molarity must be verified to ensure precise stoichiometry. Using an unverified, degraded zinc reagent leads to stoichiometric imbalance, which forces the reaction to stall and promotes homocoupling of the electrophile[1].

Step-by-Step Experimental Protocol

This protocol is designed for the coupling of 2-methyl-5-pyridylzinc bromide with a standard aryl bromide at a 1.0 mmol scale.

Figure 2: Step-by-step experimental workflow for moisture-sensitive Negishi coupling.

Methodology

-

Vessel Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon (repeat 3 times).

-

Reagent Loading: Under a positive flow of Argon, add the aryl bromide (1.0 mmol, 1.0 eq) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Causality: Loading solids before liquids prevents splashing and ensures the catalyst is fully submerged in the inert atmosphere.

-

Solvent Addition: Inject 3.0 mL of anhydrous, degassed THF. Stir for 5 minutes at room temperature to ensure complete dissolution of the catalyst.

-

Zinc Reagent Addition: Using a dry, Argon-purged syringe, add the 0.50 M solution of 2-methyl-5-pyridylzinc bromide (2.6 mL, 1.3 mmol, 1.3 eq) dropwise over 10 minutes . Causality: Dropwise addition maintains a low steady-state concentration of the transmetalating agent, effectively suppressing the exothermic homocoupling of the organozinc species.

-

Reaction & In-Process Control (IPC): Stir the reaction at 25 °C to 50 °C (depending on electrophile). At 2 hours, extract a 50 µL aliquot, quench with 100 µL of saturated aqueous NH₄Cl, dilute with LC-MS grade methanol, and analyze via UPLC-MS. Self-Validation: The reaction is proceeding correctly if the disappearance of the aryl halide strictly correlates with the appearance of the target mass, with <5% homocoupling observed.

-

Quench & Workup: Once complete, cool the flask to 0 °C and carefully quench with 5.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data & Substrate Scope

The following table summarizes the expected performance of 2-methyl-5-pyridylzinc bromide across various electrophilic classes based on established Negishi parameters[2][3].

| Electrophile Class | Recommended Catalyst System | Temp (°C) | Time (h) | Expected Yield (%) |

| Aryl Iodides | Pd(PPh₃)₄ (5 mol%) | 25 | 2 - 4 | 85 - 95 |

| Activated Aryl Bromides | Pd(PPh₃)₄ (5 mol%) | 25 | 4 - 8 | 80 - 90 |

| Unactivated Aryl Bromides | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | 50 | 12 - 16 | 75 - 85 |

| Aryl Chlorides | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | 65 | 16 - 24 | 60 - 80 |

| Acid Chlorides | None (Direct Coupling) | 0 to 25 | 2 - 4 | 70 - 85 |

Troubleshooting Guide

-

Observation: High levels of biaryl homocoupling (Ar-Ar).

-

Causality & Solution: Indicates oxygen ingress or overly rapid addition of the zinc reagent. Ensure strict Schlenk techniques and slow the dropwise addition rate.

-

-

Observation: Reaction stalls at 50% conversion.

References

-

[2] Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? - researchgate.net. URL:

-

[1] Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - nih.gov. URL:

-

2-Methyl-5-pyridylzinc bromide, 0.50 M in THF - sigmaaldrich.com. URL:

-

[3] Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis - mdpi.com. URL:

Sources

Application Note: Optimal Palladium Catalytic Systems for Negishi Cross-Coupling of 2-Methyl-5-pyridylzinc Bromide

Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The Negishi cross-coupling of organozinc reagents with aryl or heteroaryl halides is a cornerstone of modern C–C bond formation. Among these reagents, 2-methyl-5-pyridylzinc bromide (commercially handled as a 0.5 M solution in THF) is highly valued in pharmaceutical development for synthesizing complex azine-containing biaryl scaffolds. However, introducing pyridyl motifs via transition-metal catalysis presents unique mechanistic hurdles, primarily catalyst poisoning and sluggish transmetalation. This application note delineates the causality behind these failures, evaluates optimal sterically hindered palladium catalyst systems, and provides a self-validating experimental protocol to ensure high-yield, reproducible couplings.

Mechanistic Causality: The Heteroaryl Challenge

To understand why specific catalysts succeed where others fail, we must analyze the inherent chemical environment of 2-methyl-5-pyridylzinc bromide.

The Poisoning Effect: Unlike standard phenylzinc reagents, pyridylzinc bromides possess a highly nucleophilic basic nitrogen atom on the heteroaromatic ring. In solution, this nitrogen actively competes with the organozinc carbon for coordination to the active Pd(0) or Pd(II) species. When an unhindered baseline catalyst like Pd(PPh₃)₄ is utilized, the pyridine nitrogen readily forms a stable, off-cycle Pd–N complex. This phenomenon effectively sequesters the active palladium, stalling the catalytic cycle .

The Transmetalation Bottleneck: The electron-deficient nature of the pyridine ring inherently increases the activation energy required for the transmetalation step. While the 2-methyl group provides some inductive electron donation, it is insufficient to overcome the broader electron-withdrawing effect of the heteroatom.

The Solution: To circumvent catalyst deactivation, the selection of the palladium ligand is critical. The optimal catalyst must fulfill two contradictory roles:

-

Steric Shielding: It must be bulky enough to create a steric umbrella that physically blocks the pyridyl nitrogen from accessing the palladium center.

-

Electronic Activation: It must be strongly σ-donating to accelerate both the oxidative addition into the aryl halide and the rate-limiting transmetalation of the zinc species .

Ligands such as XPhos (a Buchwald biaryl phosphine) or IPr (an N-heterocyclic carbene found in PEPPSI precatalysts) perfectly satisfy these requirements, enabling rapid turnover without deactivation .

Catalyst Selection Matrix

The following table summarizes the quantitative and qualitative data for selecting the optimal palladium catalyst for 2-methyl-5-pyridylzinc bromide reactions.

| Catalyst System | Ligand Classification | Optimal Loading | Mechanistic Advantage (Pros) | Operational Constraints (Cons) |

| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 1.0 - 2.0 mol% | Immense steric shielding prevents pyridine N-coordination; highly stable precatalyst; excellent turnover. | Requires in situ activation; higher upfront commercial cost. |

| Pd₂(dba)₃ / XPhos | Buchwald Biaryl Phosphine | 2.0 - 5.0 mol% | Electron-rich nature accelerates reductive elimination; excellent for highly hindered electrophiles. | Requires precise ligand-to-metal ratio (typically 2:1 L:Pd) to prevent inactive species formation. |

| Pd(PPh₃)₄ | Monodentate Phosphine | 5.0 - 10.0 mol% | Inexpensive; well-established baseline for simple, non-heteroaryl couplings. | Highly prone to poisoning by pyridyl nitrogen; requires elevated temperatures and higher loading . |

Catalytic Pathway Visualization

Catalytic cycle of Negishi cross-coupling with 2-methyl-5-pyridylzinc bromide.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates built-in Quality Control (QC) checkpoints. By utilizing an internal standard, the system becomes self-validating, removing the guesswork from reaction completion and catalyst efficacy.

Standardized Methodology: Pd-PEPPSI-IPr Catalyzed Coupling

Step 1: System Purging & Reagent Preparation

-

Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under a vacuum.

-

Backfill the flask with high-purity Argon (repeat 3 times).

-

Causality: Organozinc reagents are highly sensitive to protic sources. Trace moisture leads to rapid protodezincation, yielding 2-methylpyridine instead of the desired cross-coupled product.

Step 2: Catalyst & Electrophile Loading

-

Under a positive flow of Argon, add Pd-PEPPSI-IPr (13.6 mg, 0.02 mmol, 2.0 mol%) and the chosen aryl halide (1.0 mmol, 1.0 equiv).

-

Add anhydrous, degassed THF (3.0 mL) to dissolve the components. Stir at room temperature for 5 minutes to ensure a homogenous mixture.

Step 3: Internal Standard Addition (Self-Validation Checkpoint 1)

-

Add n-dodecane (17.0 mg, 0.1 mmol, 0.1 equiv) via a micro-syringe.

-

Causality: The inclusion of a chemically inert internal standard allows for precise GC-MS tracking. A baseline aliquot (10 µL) should be taken here to establish the initial Aryl Halide/Dodecane ratio.

Step 4: Organozinc Transfusion

-

Using a gas-tight syringe, add 2-methyl-5-pyridylzinc bromide (0.5 M in THF, 2.4 mL, 1.2 mmol, 1.2 equiv) dropwise over 3 minutes.

-

Causality: Dropwise addition prevents localized concentration spikes of the organozinc species, which can induce undesired homocoupling pathways.

Step 5: Kinetic Monitoring (Self-Validation Checkpoint 2)

-

Heat the reaction mixture to 60 °C using a pre-calibrated oil bath.

-

After 2 hours, withdraw a 50 µL aliquot, quench it in 0.5 mL of saturated aqueous NH₄Cl, extract with 0.5 mL EtOAc, and run a GC-MS analysis.

-

Validation: Compare the Aryl Halide/Dodecane ratio to the baseline. A >95% reduction confirms successful transmetalation and active catalysis. If conversion is <50%, catalyst poisoning has occurred (likely due to oxygen ingress or impure reagents).

Step 6: Quench & Isolation

-

Cool the reaction to room temperature. Quench slowly with saturated aqueous NH₄Cl (5.0 mL) to destroy any unreacted organozinc.

-

Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Visualization

Self-validating experimental workflow for heteroarylzinc Negishi coupling.

References

-

Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides Source: Organic Letters (ACS Publications) URL:[Link]

-

Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling Source: Organic Process Research & Development (ACS Publications) URL:[Link]

-

Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd-PEPPSI-IPent Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]

Application Note: Preparation of 2-Methyl-5-pyridylzinc Bromide via Active Zinc Insertion

Executive Summary

The synthesis of functionalized pyridines is a cornerstone of modern drug discovery, with the 2-methyl-5-pyridyl moiety frequently serving as a critical building block in pharmaceutical active ingredients[1]. However, generating reliable organometallic nucleophiles from halogenated pyridines is notoriously challenging[2]. Traditional lithium-halogen exchange requires cryogenic conditions (e.g., -78 °C) and is highly prone to destructive side reactions, such as Wurtz-type homocoupling or Chichibabin-type additions.

This application note details a robust, scalable protocol for the direct preparation of 2-methyl-5-pyridylzinc bromide using the highly efficient active zinc insertion method pioneered by the Knochel group. By utilizing zinc dust activated in the presence of lithium chloride (LiCl), researchers can achieve high-yielding oxidative addition into the C–Br bond at mild temperatures. This yields a stable, highly reactive organozinc complex suitable for downstream Negishi cross-coupling applications[3].

Mechanistic Rationale: The Role of LiCl and Zinc Activation

Direct insertion of commercial zinc dust into aryl bromides is typically impeded by the zinc oxide passivation layer and the subsequent formation of insoluble organozinc species that coat and deactivate the reactive metal surface[4].

The Causality of Reagent Selection

-

1,2-Dibromoethane and TMSCl (Surface Activation): These reagents are critical for initiating the reaction. 1,2-dibromoethane reacts with zinc to form ethylene gas and zinc bromide, physically disrupting the oxide layer. Subsequent addition of trimethylsilyl chloride (TMSCl) scavenges residual oxides and trace water, exposing a pristine, highly reactive Zn(0) surface.

-

Lithium Chloride (Solubilization & Acceleration): The addition of LiCl is the transformative step in this protocol[2]. As the active zinc inserts into the C–Br bond of 5-bromo-2-methylpyridine, the resulting organozinc species (RZnBr) is typically insoluble in THF, which passivates the zinc surface and halts the reaction. LiCl coordinates with the organozinc species to form a highly soluble zincate-like complex ( RZnBr⋅LiCl ). This continuous solubilization actively renews the zinc surface, driving the insertion reaction to completion. Furthermore, the resulting RZnBr⋅LiCl complex exhibits enhanced nucleophilicity in subsequent palladium-catalyzed cross-couplings[1].

Caption: Mechanistic pathway of LiCl-mediated active zinc insertion into 5-bromo-2-methylpyridine.

Materials and Reagents

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |

| 5-Bromo-2-methylpyridine | 172.02 | 1.0 | 10.0 mmol (1.72 g) | Electrophile / Substrate |

| Zinc Dust (<10 µm) | 65.38 | 1.5 | 15.0 mmol (0.98 g) | Metal Source |

| Lithium Chloride (LiCl) | 42.39 | 1.5 | 15.0 mmol (0.64 g) | Solubilizing Agent |

| 1,2-Dibromoethane | 187.86 | 0.05 | 0.5 mmol (43 µL) | Zinc Activator |

| Chlorotrimethylsilane (TMSCl) | 108.64 | 0.01 | 0.1 mmol (13 µL) | Zinc Activator |

| Tetrahydrofuran (THF) | 72.11 | - | 10.0 mL | Solvent (Anhydrous) |

Critical Note: LiCl is highly hygroscopic. It must be rigorously dried under high vacuum prior to use to prevent the protonation of the highly reactive zinc species.

Experimental Protocols

System Preparation and Zinc Activation

-

Drying the System: Equip a 50 mL Schlenk flask with a magnetic stir bar. Add LiCl (0.64 g, 15.0 mmol). Heat the flask to 150 °C under high vacuum (0.1 mbar) for 2 hours using a heat gun or an oil bath.

-

Cooling and Assembly: Allow the flask to cool to room temperature under vacuum, then carefully backfill with dry Argon.

-

Addition of Zinc: Add zinc dust (0.98 g, 15.0 mmol) to the flask. Briefly evacuate and backfill with Argon three times to ensure an oxygen-free environment.

-

Solvent Addition: Inject anhydrous THF (10.0 mL) to create a suspension.

-

Chemical Activation:

-

Inject 1,2-dibromoethane (43 µL, 0.05 eq). Heat the mixture gently to 60 °C until bubbling is observed (indicating ethylene evolution), then stir for 15 minutes.

-

Cool the mixture to room temperature and inject TMSCl (13 µL, 0.01 eq). Stir for an additional 15 minutes. The zinc surface is now highly active.

-

Direct Zinc Insertion

-

Substrate Addition: To the vigorously stirring activated Zn/LiCl suspension, add 5-bromo-2-methylpyridine (1.72 g, 10.0 mmol) neat, or as a concentrated solution in 2 mL of anhydrous THF.

-

Reaction Conditions: Heat the reaction mixture to 50 °C. Expert Insight: While aryl iodides undergo insertion at room temperature, electron-deficient heteroaryl bromides like pyridines require mild heating to overcome the activation energy barrier.

-

Monitoring: Stir the mixture at 50 °C for 12–24 hours. Progress can be monitored by quenching a small aliquot with saturated aqueous NH4Cl , extracting with EtOAc, and analyzing via GC-MS to confirm the disappearance of the starting bromide and the formation of 2-methylpyridine (the protonated quench product).

-

Harvesting: Remove the heat and allow the unreacted zinc dust to settle completely (or centrifuge the mixture under an inert atmosphere). The supernatant is a dark, clear solution of 2-methyl-5-pyridylzinc bromide·LiCl.

Caption: Step-by-step experimental workflow for organozinc preparation and validation.

Trustworthiness: Self-Validating Titration Protocol

Organometallic reagents degrade over time or upon exposure to trace moisture. To ensure experimental reproducibility, the active concentration of the 2-methyl-5-pyridylzinc bromide solution must be determined prior to downstream use. We employ the highly reliable [3].

-

Preparation of Titrant: Accurately weigh ~127 mg of iodine ( I2 ) into a dry vial flushed with Argon. Add 3 mL of a 0.5 M solution of LiCl in THF to completely dissolve the iodine (forming a deep brown solution).

-

Titration: Cool the iodine solution to 0 °C. Using a calibrated microsyringe, slowly add the prepared 2-methyl-5-pyridylzinc bromide supernatant dropwise to the iodine solution under vigorous stirring.

-

Endpoint: The endpoint is reached when the deep brown color of iodine completely disappears, leaving a clear or pale yellow solution.

-

Calculation:

-

Active Molarity (M)=Volume of zinc reagent added in mLMass of I2 in mg/253.8

-

Typical Result: A successful insertion on a 10 mmol scale in 10 mL THF typically yields a concentration of 0.75 – 0.85 M (representing a 75–85% conversion yield).

-

Downstream Application: Negishi Cross-Coupling

The generated 2-methyl-5-pyridylzinc bromide·LiCl complex is an ideal nucleophile for Negishi cross-coupling[3]. It exhibits excellent stability and can be coupled with a wide variety of aryl or heteroaryl chlorides/bromides.

Typical Coupling Conditions:

-

Electrophile: Aryl halide (0.8 equivalents relative to the titrated zinc reagent).

-

Catalyst: 1–2 mol% Pd(OAc)2 with 2–4 mol% SPhos or RuPhos, or 2 mol% Pd(PPh3)4 .

-

Conditions: THF, 60 °C for 2–6 hours.

-

Outcome: High-yielding formation of biaryl compounds with minimal homocoupling byproducts.

References

-

Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Chemical Reviews (ACS Publications) URL:[Link]

-

Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions Organic Letters (ACS Publications) URL:[Link]

-

Cross Coupling & Heck Reactions: 1.4 Zinc (Active Zinc Insertion) Science of Synthesis (Thieme Connect) URL:[Link]

-

The Chemistry of Organozinc Compounds (Mechanistic Insights) Patai's Chemistry of Functional Groups (John Wiley & Sons) URL: [Link]

Sources

Application Note: Continuous Flow Synthesis of 2-Methyl-5-pyridylzinc Bromide for Accelerated Drug Discovery

Abstract

This document provides a comprehensive guide to the synthesis of 2-methyl-5-pyridylzinc bromide, a critical building block in medicinal chemistry, utilizing a continuous flow chemistry platform. Traditional batch production of organozinc reagents is often hampered by issues of safety, scalability, and reproducibility.[1][2] Flow chemistry addresses these challenges by offering superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates in a contained system.[3][4][5] This application note details a robust, scalable, and on-demand protocol for the generation of this key organozinc reagent, followed by its direct application in a telescoped Negishi cross-coupling reaction. The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage enabling technologies for more efficient synthesis.

Introduction: The Imperative for On-Demand Organozinc Reagents

Organozinc reagents are indispensable tools in modern organic synthesis, prized for their high functional group tolerance and reactivity in carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling.[6][7][8] The 2-methyl-5-pyridyl moiety is a prevalent scaffold in numerous pharmacologically active compounds. Consequently, reliable access to its corresponding organozinc precursor, 2-methyl-5-pyridylzinc bromide, is of paramount importance.

However, the generation of organozinc reagents via the direct insertion of zinc metal into organic halides can be sluggish and plagued by inconsistent metal activation.[9] Furthermore, batch processes for preparing these moisture- and air-sensitive reagents present significant safety and handling challenges, especially at scale.[1] The accumulation of exothermic potential and the need for strict inert atmosphere control are considerable hurdles.[3][5]

Continuous flow chemistry provides an elegant solution to these problems.[10][11] By performing the reaction in a small-volume, continuous stream, several key advantages are realized:

-

Enhanced Safety: The inventory of hazardous reagents and intermediates at any given moment is minimized, drastically reducing the risk associated with thermal runaways or accidental exposure.[4][12]

-

Precise Process Control: Parameters such as temperature, pressure, residence time, and stoichiometry are controlled with high precision, leading to improved reproducibility and yield.[6]

-

Superior Heat & Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat dissipation, enabling reactions to be run safely at higher temperatures and concentrations than in batch.[5]

-

Scalability: Scaling up production is achieved by simply running the system for a longer duration or by parallelizing multiple reactor lines ("numbering-up"), bypassing the complex re-optimization often required for scaling batch reactors.[11]

-

Telescoped Synthesis: Freshly generated, highly reactive intermediates can be immediately directed into a subsequent reaction step without isolation, improving overall process efficiency and minimizing decomposition.[13][14]

This guide will demonstrate a method for the continuous synthesis of 2-methyl-5-pyridylzinc bromide by flowing a solution of 5-bromo-2-methylpyridine through a packed-bed reactor containing activated zinc, followed by an immediate, "telescoped" Negishi coupling.

Principle of the Reaction

The synthesis of the organozinc reagent proceeds in two primary steps: oxidative addition of the organic halide to the zinc metal surface, followed by solubilization of the organozinc species.[9] The presence of lithium chloride (LiCl) is crucial, as it breaks down oligomeric aggregates and forms more reactive, soluble "Turbo" organometallic complexes.[15][16][17]

Step 1: Organozinc Formation The core reaction involves the direct insertion of activated zinc metal into the carbon-bromine bond of 5-bromo-2-methylpyridine.

5-bromo-2-methylpyridine + Zn(activated) --(THF, LiCl)--> 2-methyl-5-pyridylzinc bromide·LiCl

Step 2: Telescoped Negishi Coupling The freshly prepared organozinc reagent is immediately mixed with a solution containing an aryl bromide coupling partner and a palladium catalyst to form a new C-C bond.

2-methyl-5-pyridylzinc bromide·LiCl + Ar-Br --(Pd catalyst)--> 2-methyl-5-aryl-pyridine + ZnBrCl

Experimental Setup and Protocols

Materials and Reagents

| Material/Reagent | Grade/Specification | Supplier |

| 5-Bromo-2-methylpyridine | >98% | Sigma-Aldrich |

| Zinc Turnings | 30 mesh, >99.8% | Sigma-Aldrich |

| Lithium Chloride (LiCl) | Anhydrous, >99% | Acros Organics |

| 1,2-Dibromoethane | >98% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Sigma-Aldrich |

| 4-Bromoanisole | >99% | Sigma-Aldrich |

| Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Strem Chemicals |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Sigma-Aldrich |

| HPLC or Syringe Pumps (x2) | Chemically resistant (e.g., Vapourtec, Uniqsis) | - |

| Packed-Bed Column Reactor | Glass, 10 mm ID x 100 mm L, with heating jacket | - |

| T-Mixer | PEEK or Glass | - |

| Residence Coil | PFA tubing, 1/16" OD, 10 mL volume | - |

| Back-Pressure Regulator (BPR) | 40 psi (ca. 3 bar) | - |

| Nitrogen Gas Supply | High purity, with regulator | - |

Safety Precaution: Organozinc reagents are highly reactive and moisture-sensitive. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Anhydrous solvents and rigorously dried glassware are essential.[18]

System Configuration

The continuous flow system should be assembled as depicted in the workflow diagram below. This setup consists of two main stages: (1) Formation of the organozinc reagent in a heated packed-bed reactor, and (2) Telescoped Negishi coupling in a residence coil.

Caption: Workflow for the continuous generation and telescoped coupling of 2-methyl-5-pyridylzinc bromide.

Protocol 1: Zinc Column Activation

Causality: The native passivating oxide layer on zinc metal inhibits oxidative addition. Activation with 1,2-dibromoethane and heat creates fresh, reactive zinc surfaces, which is critical for initiating the reaction.[9]

-

Dry the glass column and zinc turnings in an oven at 120°C overnight and allow to cool in a desiccator.

-

Under a nitrogen atmosphere, pack the column with ~10 g of zinc turnings.

-

Assemble the column into the flow setup.

-

Pump a solution of 1,2-dibromoethane (5% v/v in THF) through the column at 0.2 mL/min while heating the column jacket to 70°C.

-

Continue this activation process for 30 minutes. Bubbling should be observed as ethane is formed.

-

Flush the column with pure, anhydrous THF at 1.0 mL/min for 20 minutes to remove any unreacted 1,2-dibromoethane. The column is now ready for use.

Protocol 2: Continuous Synthesis and Telescoped Coupling

-

Reagent Preparation (under N₂):

-

Solution A (Organozinc Precursor): In a 100 mL Schlenk flask, dissolve anhydrous LiCl (2.12 g, 50 mmol) in 50 mL of anhydrous THF. This may require gentle warming. To this solution, add 5-bromo-2-methylpyridine (4.30 g, 25 mmol).

-

Solution B (Coupling Partner): In a separate 100 mL Schlenk flask, dissolve 4-bromoanisole (5.61 g, 30 mmol), Pd(dba)₂ (144 mg, 0.25 mmol, 1 mol%), and SPhos (205 mg, 0.50 mmol, 2 mol%) in 50 mL of anhydrous THF.

-

-

System Priming: Purge the entire flow system, including all tubing and reactors, with anhydrous THF before introducing reagents.

-

Reaction Initiation:

-

Set the Zinc Column temperature to 70°C and the Residence Coil temperature to 50°C.

-

Set the Back Pressure Regulator to 40 psi.

-

Begin pumping Solution A through Pump 1 into the activated zinc column at a flow rate of 0.4 mL/min .

-

Simultaneously, begin pumping Solution B through Pump 2 to the T-mixer at a flow rate of 0.6 mL/min .

-

-

Steady State and Collection:

-

Allow the system to run for a period equivalent to three times the total system volume to reach a steady state.

-

The total flow rate is 1.0 mL/min. With a 10 mL residence coil, the residence time for the Negishi coupling is 10 minutes.

-

Collect the product stream exiting the BPR into a flask containing a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted organozinc reagent.

-

| Parameter | Value | Rationale |

| Organozinc Formation | ||

| Flow Rate (Solution A) | 0.4 mL/min | Controls residence time in the zinc column to ensure complete conversion of the starting bromide. |

| Concentration (Solution A) | 0.5 M (bromide), 1.0 M (LiCl) | Balances throughput with solubility; LiCl is crucial for solubilizing the organozinc species.[9] |

| Reactor Temperature | 70°C | Accelerates the slow zinc insertion step without significant reagent degradation. |

| Negishi Coupling | ||

| Flow Rate (Solution B) | 0.6 mL/min | Adjusts stoichiometry, providing a slight excess of the aryl bromide coupling partner. |

| Total Flow Rate | 1.0 mL/min | Determines the residence time in the downstream reactor coil. |

| Residence Time | 10 min | Allows sufficient time for the palladium-catalyzed cross-coupling to proceed to completion. |

| Reactor Temperature | 50°C | Provides thermal energy to drive the catalytic cycle efficiently without catalyst decomposition. |

| System | ||

| Back Pressure | 40 psi | Suppresses solvent boiling and ensures consistent flow profiles, preventing outgassing.[19] |

| Expected Yield (in solution) | >85% | Based on typical yields for flow-based Negishi couplings of freshly prepared organozinc reagents.[13][14] |

Characterization and Troubleshooting

In-Process Monitoring

For advanced users, in-line analytical techniques such as FT-IR or NMR can be integrated after the zinc column to monitor the formation of the organozinc reagent by observing the disappearance of the C-Br stretch and the appearance of new signals.[3]

Off-Line Analysis

The concentration of the generated organozinc reagent can be determined before the coupling step by diverting the flow stream from the zinc column (prior to the T-mixer) into a flask for quenching and titration (e.g., with I₂). This is a key self-validating step to confirm reagent generation.[1] The final product yield from the collected and quenched reaction stream can be determined by standard methods like GC-MS or ¹H NMR with an internal standard.[18]

Troubleshooting

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low Conversion of Bromide | 1. Incomplete zinc activation.2. Insufficient residence time in the zinc column. | 1. Repeat the activation protocol (Section 3.3). Ensure anhydrous conditions.2. Decrease the flow rate of Solution A to increase residence time. |

| System Clogging / High Pressure | 1. Precipitation of LiCl.2. Precipitation of organozinc species. | 1. Ensure LiCl is fully dissolved in THF before starting the pump; gentle warming may be required.2. Increase the LiCl concentration or slightly decrease the starting material concentration. Ensure the system is rigorously dry. |

| Low Yield in Coupling Step | 1. Inactive catalyst.2. Insufficient residence time or temperature. | 1. Prepare catalyst solution (Solution B) fresh. Ensure high-purity, oxygen-free conditions during preparation.2. Decrease the total flow rate to increase residence time or increase the temperature of the residence coil (e.g., to 60°C). |

| Inconsistent Flow Rates | 1. Air bubbles in the pump lines.2. BPR malfunction. | 1. Degas all solvent and reagent solutions before use. Purge pump heads carefully.2. Check the BPR for blockages or leaks. Ensure it is set to the correct pressure.[20] |

Conclusion

This application note provides a detailed, field-tested protocol for the continuous flow synthesis of 2-methyl-5-pyridylzinc bromide and its immediate use in a Negishi cross-coupling reaction. By leveraging the inherent safety and control advantages of flow chemistry, researchers can achieve on-demand, scalable, and reproducible access to this vital building block.[3][6] This methodology circumvents the major drawbacks of traditional batch synthesis, offering a more efficient and robust pathway for accelerating discovery and development in the pharmaceutical and fine chemical industries.

References

-

Ley, S. V., & Baxendale, I. R. (2013). Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System and the Telescoped Flow Synthesis of (E/Z)-Tamoxifen. ACS Publications. Available at: [Link]

-

Britton, J., & Jamison, T. F. (2017). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Nature Protocols. Available at: [Link]

-

Knochel, P., et al. (2019). Organometallic Flow Chemistry. Techniques de l'Ingénieur. Available at: [Link]

-

Bio, M. M., et al. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters. Available at: [Link]

-

Glavan, A. C., et al. (2020). Scalable Continuous Synthesis of Organozinc Reagents and Their Immediate Subsequent Coupling Reactions. ACS Publications. Available at: [Link]

-

Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Berton, M., et al. (2019). Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and Alkoxide under Continuous Flow Conditions. Virginia Commonwealth University. Available at: [Link]

-

Varghese Ruberta, R., & Rajan Paula, R. (2023). The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. Vapourtec. Available at: [Link]

-

Gemo, M., et al. (2023). Continuous, stable, and safe organometallic reactions in flow at room temperature assisted by deep eutectic solvents. ResearchGate. Available at: [Link]

-

Neufeld, R., et al. (2016). Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl·LiCl in THF and the Influence of LiCl on the Schlenk-Equilibrium. Journal of the American Chemical Society. Available at: [Link]

-

Zhang, Y., et al. (2023). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PMC. Available at: [Link]

-

Cherkasov, N. (2022). The real advantages of continuous flow chemistry. Stoli Chem. Available at: [Link]

-

Berton, M., et al. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Smith, A. B., III, et al. (2004). 5-methyl-2,2'-bipyridine. Organic Syntheses. Available at: [Link]

-

Jamison, T. F., et al. (2017). The assembly and use of continuous flow systems for chemical synthesis. Nature Protocols. Available at: [Link]

-

Knochel, P. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. ResearchGate. Available at: [Link]

-

Stiasny, B., et al. (2016). Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl•LiCl in THF and the Influence of LiCl on the Schlenk-Equilibrium. ResearchGate. Available at: [Link]

-

Wang, C., et al. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. Available at: [Link]

-

Corless, V. (2016). Continuous Flow Processes as an Enabling Technology in Synthesis. RSC Blogs. Available at: [Link]

-

DeAngelis, A., & St. Martin, P. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. Available at: [Link]

-

Syngene International Ltd. (2021). Things you may not know about continuous flow chemistry. Syngene International Ltd. Available at: [Link]

-

Rincón, J. A., & García-Cerrada, S. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. PMC. Available at: [Link]

-

Nuyken, W., et al. (2021). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Turbo-Hauser bases. Wikipedia. Available at: [Link]

-

Professor Dave Explains. (2026). Negishi Reaction. YouTube. Available at: [Link]

-

Gemo, M., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science (RSC Publishing). Available at: [Link]

-

LibreTexts. (2026). 12.1: Characterization of Organometallic Complexes. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Negishi coupling. Wikipedia. Available at: [Link]

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]

- 6. vapourtec.com [vapourtec.com]

- 7. youtube.com [youtube.com]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]

- 11. syngeneintl.com [syngeneintl.com]

- 12. blogs.rsc.org [blogs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]

Technical Support Center: Troubleshooting 2-Methyl-5-pyridylzinc Bromide Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in organometallic chemistry and drug development: homocoupling during Negishi cross-coupling reactions involving 2-methyl-5-pyridylzinc bromide .

This guide bypasses generic advice, focusing instead on the mechanistic causality behind the formation of the undesired 2,2'-dimethyl-5,5'-bipyridine byproduct. By understanding the chemical logic of the catalytic cycle, you can implement our field-proven, self-validating protocols to optimize your yields.

Part 1: Mechanistic Causality (The "Why")

Q1: Why does my Negishi reaction yield significant amounts of 2,2'-dimethyl-5,5'-bipyridine instead of the cross-coupled product?

A1: Homocoupling in Negishi reactions is not a random error; it is a predictable consequence of competing kinetic pathways. When using 2-methyl-5-pyridylzinc bromide, homocoupling primarily arises via two distinct mechanisms[1]:

-

The Second Transmetalation Pathway (Catalytic): In a standard Negishi cycle, the intermediate Ar-Pd(II)-(2-methyl-5-pyridyl) complex must undergo rapid reductive elimination to form the desired product. If this step is slow (due to steric hindrance or an electron-poor metal center), the intermediate lives long enough to undergo a second transmetalation with another equivalent of the zinc reagent. This forms a bis(2-methyl-5-pyridyl)palladium(II) species, which reductively eliminates to yield the homocoupled bipyridine[1].

-

The Oxidative Pathway (Non-Catalytic): Organozinc reagents are highly sensitive to oxygen. Trace O₂ ingress can oxidize the active Pd(0) catalyst to Pd(II), which then promotes oxidative dimerization of the zincate. Alternatively, oxygen can directly mediate the homocoupling of the zinc reagent independently of the palladium cycle[2].

Caption: Negishi catalytic cycle vs. homocoupling side pathways for 2-methyl-5-pyridylzinc bromide.

Part 2: Troubleshooting & Optimization (The "How")

Q2: How do I prevent oxidative homocoupling during reagent handling?

A2: Strict adherence to Schlenk techniques or glovebox handling is mandatory. Oxygen must be rigorously excluded from all solvents and headspace[2].

Q3: My cross-coupling kinetics are slow, leading to increased second transmetalation. Which catalyst system prevents this?

A3: To outcompete the second transmetalation, you must geometrically and electronically force the reductive elimination step. While traditional Pd(PPh3)4 is often used for simple 2-pyridylzinc reagents, it is prone to homocoupling when paired with challenging electrophiles[4].

-

Solution: Transition to Buchwald precatalysts like XPhos Pd G3 . The bulky, electron-rich biarylphosphine (XPhos) ligand enforces a tight coordination sphere that dramatically accelerates reductive elimination, effectively shutting down the homocoupling pathway[4].

Table 1: Catalyst Performance Comparison for 2-Pyridylzinc Couplings

| Catalyst / Ligand System | Relative Reductive Elimination Rate | Typical Cross-Coupling Yield (%) | Homocoupling Byproduct (%) |

| Pd(PPh3)4 | Moderate | 50 - 60% | 15 - 25% |

| Pd(dppf)Cl2 | Moderate-Fast | 65 - 75% | 10 - 15% |

| XPhos Pd G3 | Very Fast | 85 - 95% | < 5% |

Q4: Does the concentration or addition rate of the zinc reagent matter?

A4: Absolutely. High local concentrations of 2-methyl-5-pyridylzinc bromide drive the kinetic equilibrium toward the second transmetalation. Furthermore, unreacted Zn(0) or shifts in concentration due to solvent degradation (especially in DMF) can alter the stoichiometry[5].

-

Solution: Employ a slow-addition protocol using a syringe pump. This maintains a low steady-state concentration of the zincate, favoring the 1:1 cross-coupling cycle over the 2:1 homocoupling cycle.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each critical step contains an observable metric to confirm success before proceeding.

Protocol A: Rigorous Degassing and Setup for Oxygen-Free Solvents

Causality: Removes dissolved O2 to prevent oxidative dimerization.

-

Transfer anhydrous THF to a Schlenk flask equipped with a high-vacuum Teflon stopcock.

-

Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

-